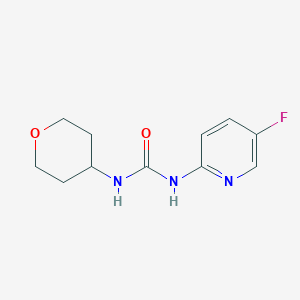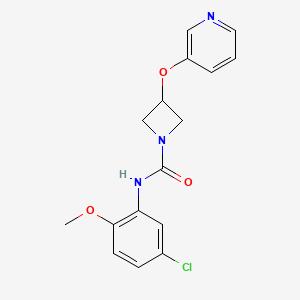
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide selectively targets the mutant EGFR kinase domain and irreversibly inhibits its activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The irreversible binding of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide to the mutant EGFR kinase domain distinguishes it from other EGFR TKIs.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cell lines with EGFR T790M mutations. It also inhibits tumor growth and angiogenesis in xenograft models of NSCLC. In clinical trials, N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR T790M-positive NSCLC.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, favorable pharmacokinetic properties, and low toxicity. However, its irreversible binding to the mutant EGFR kinase domain can make it difficult to study the effects of reversible EGFR inhibition. Additionally, the development of resistance to N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide remains a challenge in the treatment of NSCLC.
Orientations Futures
For the development of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide include the exploration of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers for patient selection, and the investigation of mechanisms of resistance to N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide. Additionally, the potential use of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide in other EGFR-mutant cancers, such as head and neck cancer, should be explored.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 2,3-dibromopyridine to form the intermediate 5-chloro-2-methoxy-N-(pyridin-3-yl)aniline. The intermediate is then reacted with azetidine-1-carboxylic acid to form N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide. The synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown efficacy against tumors with EGFR T790M mutations, which are resistant to first-generation EGFR TKIs. N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has also shown favorable safety and tolerability profiles in clinical trials.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-15-5-4-11(17)7-14(15)19-16(21)20-9-13(10-20)23-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFBACYJVMBEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
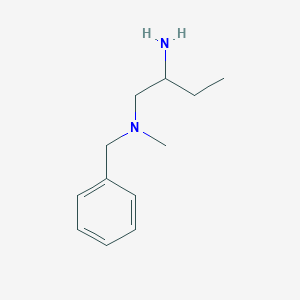
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)
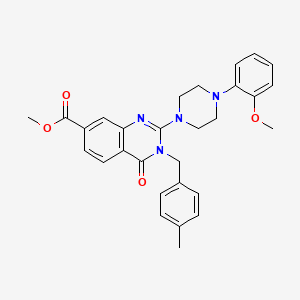
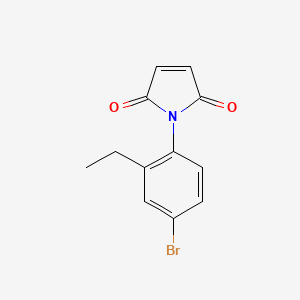
![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2790297.png)
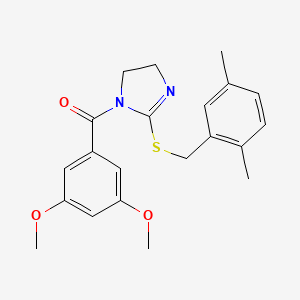
![5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2790299.png)



